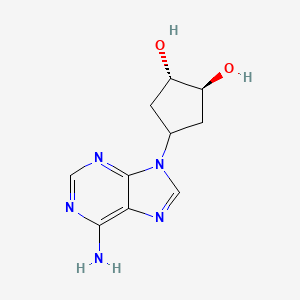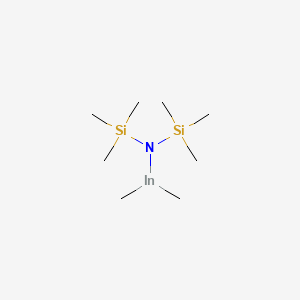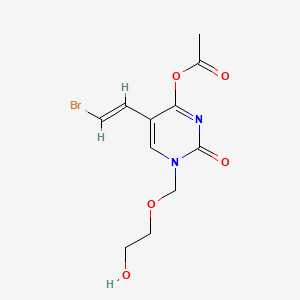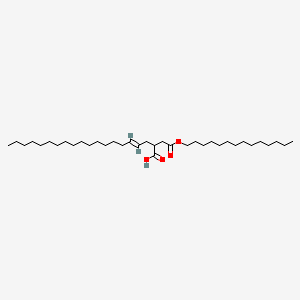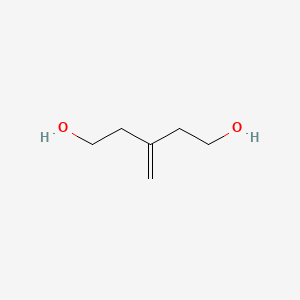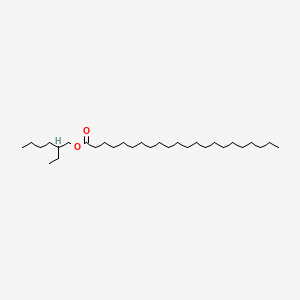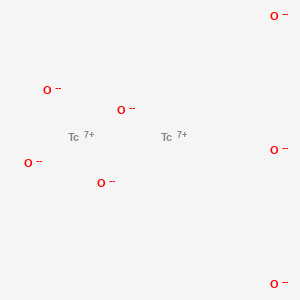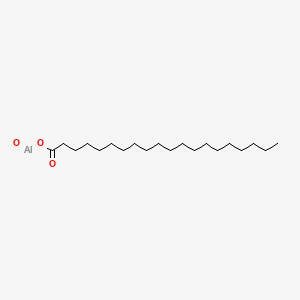![molecular formula C12H18Hg2O5 B15176582 acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury CAS No. 10299-45-3](/img/structure/B15176582.png)
acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury is a complex organomercury compound with the molecular formula C₁₂H₁₈Hg₂O₅ . This compound is characterized by its unique bicyclic structure, which includes two mercury atoms. It is primarily used in scientific research due to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury typically involves the reaction of a bicyclic precursor with mercuric acetate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Starting Material: A suitable bicyclic precursor, such as 9-oxabicyclo[3.3.1]nonane.
Reagent: Mercuric acetate (Hg(OAc)₂).
Solvent: Acetic acid or a similar solvent.
Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the acetyloxymercurio intermediate.
Industrial Production Methods
Industrial production of this compound is not common due to its specialized applications. when required, the compound can be synthesized in larger quantities using similar reaction conditions as described above, with additional purification steps to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the acetyloxy groups are replaced by other nucleophiles.
Reduction Reactions: The mercury atoms in the compound can be reduced to form different organomercury species.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of oxidized mercury species.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, thiols, and amines.
Reducing Agents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various acetyloxy-substituted derivatives, while reduction and oxidation reactions produce different organomercury compounds.
Wissenschaftliche Forschungsanwendungen
Acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organomercury compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Industry: The compound is used in specialized industrial processes that require organomercury reagents.
Wirkmechanismus
The mechanism of action of acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury involves the interaction of its mercury atoms with various molecular targets. The mercury atoms can form covalent bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to the inhibition of their activity. This interaction is primarily responsible for the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[4.2.1]nonan-2-yl]mercury: A similar compound with a different bicyclic structure.
Acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury derivatives: Various derivatives with different substituents on the bicyclic ring.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of two mercury atoms. This structure imparts distinctive chemical properties and reactivity, making it valuable for specialized research applications.
Eigenschaften
CAS-Nummer |
10299-45-3 |
|---|---|
Molekularformel |
C12H18Hg2O5 |
Molekulargewicht |
643.45 g/mol |
IUPAC-Name |
acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury |
InChI |
InChI=1S/C8H12O.2C2H4O2.2Hg/c1-3-7-5-2-6-8(4-1)9-7;2*1-2(3)4;;/h3,6-8H,1-2,4-5H2;2*1H3,(H,3,4);;/q;;;2*+1/p-2 |
InChI-Schlüssel |
FXXZQKOCONTSEA-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)O[Hg]C1CCC2C(CCC1O2)[Hg]OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


